molecular formula C22H28N8O2 B2571623 3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923673-55-6

3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2571623
CAS No.: 923673-55-6
M. Wt: 436.52
InChI Key: RMMRKRRXYAJLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a chemical compound with the molecular formula C22H28N8O2 . Its average mass is 436.510 Da and its mono-isotopic mass is 436.233521 Da . This product is not intended for human or veterinary use and is meant for research purposes only.

Scientific Research Applications

  • Serotonin Receptor Affinity and Pharmacological Evaluation :

    • A study investigated the chemical diversification of purine-2,6-dione derivatives, including compounds similar to the one , revealing their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds displayed anxiolytic and antidepressant properties, suggesting their use in psychotropic therapy (Chłoń-Rzepa et al., 2013).
  • Synthesis and Evaluation as Potential Antidepressant Agents :

    • Another study focused on the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, related to the specified compound, for their serotonin receptor affinity. The research identified potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands, highlighting their potential as lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
  • Anticancer, Anti-HIV-1, and Antimicrobial Activity :

    • A synthesis study of triazino and triazolo[4,3-e]purine derivatives, closely related to the compound , examined their in vitro anticancer, anti-HIV, and antimicrobial activities. This study found that certain derivatives displayed considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, suggesting their potential in developing new therapeutic agents (Ashour et al., 2012).
  • Analgesic and Anti-inflammatory Activity :

    • Research has also been conducted on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to the specified compound. This study revealed significant analgesic and anti-inflammatory activities in these compounds, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
  • Potential Anxiolytic Activity :

    • A study on new 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione analogs found specific anxiolytic, but not antidepressant, activity in mice. This suggests that certain structural modifications to compounds similar to the specified one can lead to potential anxiolytic applications (Jastrzębska-Więsek et al., 2011).

Properties

IUPAC Name

3,7,9-trimethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N8O2/c1-16-15-29-18-19(25(2)22(32)26(3)20(18)31)23-21(29)30(24-16)14-11-27-9-12-28(13-10-27)17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMRKRRXYAJLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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